

Application Notes: Arimoclomol Maleate for Inclusion Body Myositis Research

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Compound of Interest

Compound Name: Arimoclomol maleate

Cat. No.: B1667591

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Introduction

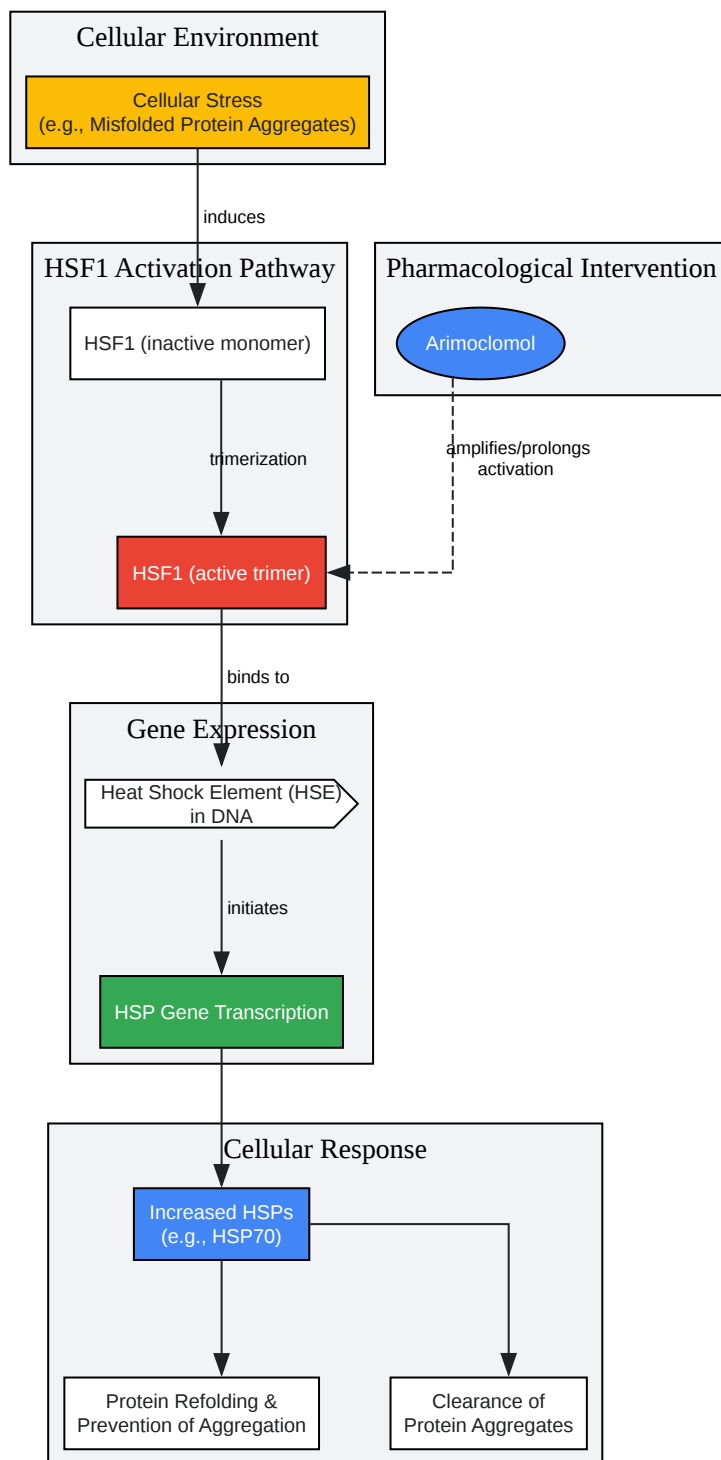
Inclusion body myositis (IBM) is the most prevalent progressive muscle-wasting disease in individuals over 50, yet it currently has no effective drug treatment. The pathology of IBM is complex, involving both inflammatory and degenerative pathways, characterized by the accumulation of misfolded protein aggregates within muscle cells. Arimoclomol is an investigational drug candidate that functions as a co-inducer of the cellular heat shock response (HSR), a primary mechanism for cellular protection against stress.^{[1][2]} By amplifying the production of heat shock proteins (HSPs), arimoclomol was hypothesized to rescue defective proteins, clear aggregates, and thereby slow the progression of IBM.^{[2][3]}

These notes provide a summary of the clinical trial data and protocols for arimoclomol in the context of IBM. Despite promising preclinical data, the Phase 2/3 clinical trial did not demonstrate a clinical benefit for arimoclomol in this patient population.^[1] The information herein is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the heat shock response pathway and designing future clinical trials for IBM.

Mechanism of Action

Arimoclomol is a hydroxylamine derivative that amplifies the natural heat shock response, particularly in stressed cells. Its proposed mechanism does not involve directly inducing stress but rather prolonging the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor that regulates the expression of HSPs. This amplification leads to an increased

production of cytoprotective proteins, such as HSP70, which act as molecular chaperones to facilitate the correct folding of proteins, prevent aggregation, and promote the clearance of misfolded protein clumps that are a hallmark of IBM.



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Caption: Proposed mechanism of Arimoclomol as a heat shock response amplifier.

Clinical Trial Protocols

Two key clinical trials have evaluated arimoclomol for IBM. The most definitive was a large, multicentre Phase 2/3 study (NCT02753530).

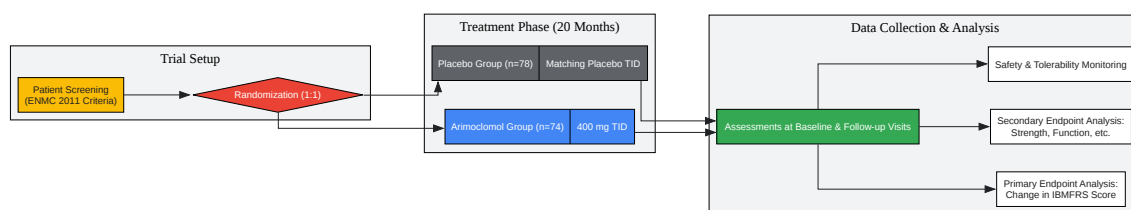
1. Phase 2/3 Randomized Controlled Trial Protocol (NCT02753530)

- Objective: To assess the safety, tolerability, and efficacy of arimoclomol compared to placebo in individuals with IBM.
- Study Design: A multicentre, randomised, double-blind, placebo-controlled trial conducted at 12 specialist neuromuscular centres in the USA and UK.
- Participant Criteria:
 - Inclusion: Adults diagnosed with IBM fulfilling the European Neuromuscular Centre (ENMC) research diagnostic criteria of 2011.
 - Exclusion: Participants who did not meet the specific inclusion criteria were excluded.
- Randomization and Blinding: 152 participants were randomly assigned on a 1:1 basis to either the arimoclomol or placebo group. Both participants and investigators were blinded to the treatment allocation.
- Intervention:
 - Treatment Group: Oral arimoclomol at a dose of 400 mg three times daily (1200 mg/day).
 - Control Group: Matching oral placebo three times daily.
 - Duration: 20 months.
- Outcome Measures:
 - Primary Endpoint: Change from baseline to month 20 on the Inclusion Body Myositis Functional Rating Scale (IBMFRS). The IBMFRS assesses activities of daily living, including swallowing, handwriting, and mobility, with higher scores (out of 40) indicating better function.

- Key Secondary Endpoints: Included Manual Muscle Testing (MMT), hand grip strength, 6-minute walk distance, and the Modified Time Up and Go test.

2. Phase IIa Proof-of-Concept Trial Protocol

- Objective: To evaluate the initial safety and tolerability of arimoclomol in IBM and gather exploratory efficacy data.
- Study Design: A double-blind, placebo-controlled study across two centres (UK and USA).
- Participants: 24 patients with IBM were randomized in a 2:1 ratio.
- Intervention:
 - Treatment Group: Arimoclomol 100 mg three times daily.
 - Control Group: Placebo.
 - Duration: 4 months of treatment followed by an 8-month follow-up period.
- Primary Outcome: Adverse event reporting (safety and tolerability).



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Caption: Experimental workflow for the Phase 2/3 Arimoclomol IBM clinical trial.

Data Summary

The Phase 2/3 trial ultimately concluded that arimoclomol did not improve efficacy outcomes relative to placebo.

Table 1: Efficacy Outcomes from the Phase 2/3 Trial (NCT02753530)

Outcome Measure	Arimoclomol Group (n=73)	Placebo Group (n=77)	Difference (p-value)
Primary Endpoint			
Mean Change in IBMFRS from Baseline to 20 Months	-3.26 points	-2.26 points	Not Statistically Significant (p=0.11)
Secondary Endpoints			
Change in Hand Grip Strength	No significant difference	No significant difference	Not Statistically Significant
Change in Modified Time Up and Go	No significant difference	No significant difference	Not Statistically Significant
Change in Manual Muscle Testing	No significant difference	No significant difference	Not Statistically Significant
Change in 6-minute Walk Distance	No significant difference	No significant difference	Not Statistically Significant

Note: A negative change in IBMFRS score indicates disease progression.

Table 2: Safety and Tolerability from the Phase 2/3 Trial

Event	Arimoclomol Group (n=74)	Placebo Group (n=78)
Adverse Events (AEs)		
Participants with any AE related to study drug	84%	49%
Most Frequent AEs	Gastrointestinal disorders	-
Serious Adverse Events (SAEs)		
Participants with any SAE	11 (15%)	18 (23%)
Treatment Discontinuation		
Discontinuation due to AEs	18%	5%
Other Events of Note		
Elevated Transaminases ($\geq 3\times$ ULN)	5 (7%)	1 (1%)
Tubulointerstitial Nephritis	1 (1%)	0

Interpretation and Conclusion for Researchers

The comprehensive Phase 2/3 clinical trial did not demonstrate a benefit of arimoclomol (400 mg TID for 20 months) in treating inclusion body myositis. The primary endpoint, a change in the IBMFRS score, showed a numerically greater decline in the arimoclomol group compared to placebo, although this difference was not statistically significant. No benefit was observed in any of the secondary efficacy endpoints.

From a safety perspective, arimoclomol had an acceptable profile, though adverse events, particularly gastrointestinal issues, were more common and led to a higher rate of treatment discontinuation compared to placebo.

While the results for arimoclomol in IBM are disappointing, the study provides several key takeaways for the research community. It stands as one of the largest and longest trials conducted in this patient population, demonstrating the feasibility of such studies and providing invaluable data on the natural progression of the disease, which can be used to inform and

power subsequent clinical trial designs. The lack of efficacy suggests that amplifying the heat shock response via this mechanism may be insufficient to overcome the complex pathology of IBM, or that alternative dosing or therapeutic combinations may be required. Future research could explore other targets within the degenerative and inflammatory pathways of this challenging disease.

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